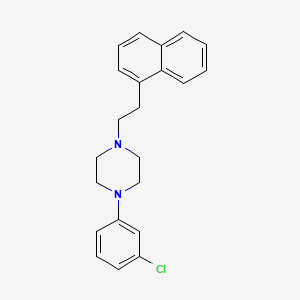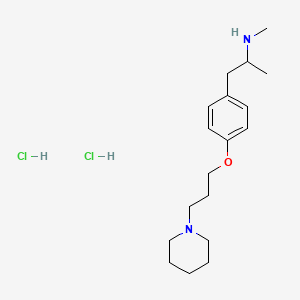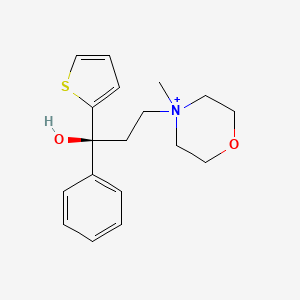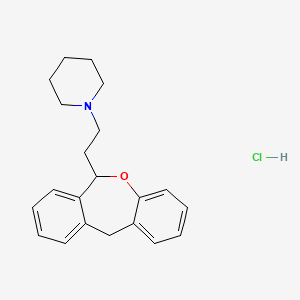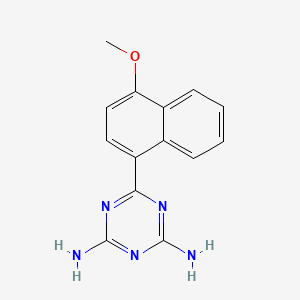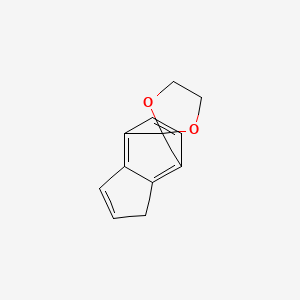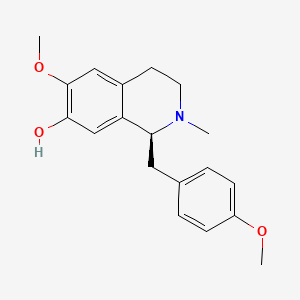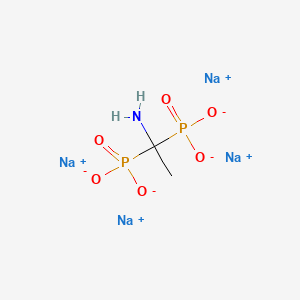
Sodium 1-aminoethane-1,1-diphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-aminoethane-1,1-diphosphonate is a bisphosphonate compound characterized by its P-C-P backbone structure. This compound is known for its stability and its ability to inhibit bone resorption, making it valuable in various medical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-aminoethane-1,1-diphosphonate typically involves the reaction of amides or nitriles with phosphorous acid under controlled conditions . The process often requires the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The final product is then purified through crystallization or other separation techniques to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1-aminoethane-1,1-diphosphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can modify the functional groups attached to the phosphorus atoms.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution can produce a variety of functionalized bisphosphonates .
Wissenschaftliche Forschungsanwendungen
Sodium 1-aminoethane-1,1-diphosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium 1-aminoethane-1,1-diphosphonate involves its ability to bind to hydroxyapatite in bone tissue, inhibiting the activity of osteoclasts and preventing bone resorption . This binding is facilitated by the P-C-P backbone structure, which allows the compound to chelate calcium ions effectively . The inhibition of osteoclast activity leads to a decrease in bone turnover and helps maintain bone density .
Vergleich Mit ähnlichen Verbindungen
- Methylene diphosphonic acid (MDP)
- 1-hydroxyethane-1,1-diphosphonic acid (HEDP)
- Hydroxyl methylene diphosphonate (HMDP)
Comparison: Sodium 1-aminoethane-1,1-diphosphonate is unique due to its amino group, which enhances its binding affinity to bone tissue and its effectiveness in inhibiting bone resorption . Compared to other bisphosphonates like MDP and HEDP, it has shown higher selectivity and uptake in bone imaging studies .
Eigenschaften
CAS-Nummer |
24721-82-2 |
|---|---|
Molekularformel |
C2H5NNa4O6P2 |
Molekulargewicht |
292.97 g/mol |
IUPAC-Name |
tetrasodium;1,1-diphosphonatoethanamine |
InChI |
InChI=1S/C2H9NO6P2.4Na/c1-2(3,10(4,5)6)11(7,8)9;;;;/h3H2,1H3,(H2,4,5,6)(H2,7,8,9);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
YMPUEMTZMMUPJA-UHFFFAOYSA-J |
Kanonische SMILES |
CC(N)(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


